REACTION_SMILES
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[C:26]([O:27][CH2:28][CH3:29])(=[O:30])[CH3:31].[CH2:23]([OH:24])[CH3:25].[CH3:1][O:2][C:3]([CH2:4][n:5]1[cH:6][cH:7][c:8]2[cH:9][c:10]([O:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[cH:11][cH:12][c:13]12)=[O:22]>>[CH3:1][O:2][C:3]([CH2:4][n:5]1[cH:6][cH:7][c:8]2[cH:9][c:10]([OH:14])[cH:11][cH:12][c:13]12)=[O:22]
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Name
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Type
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product
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Smiles
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COC(=O)Cn1ccc2cc(O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |